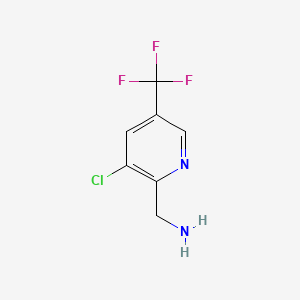

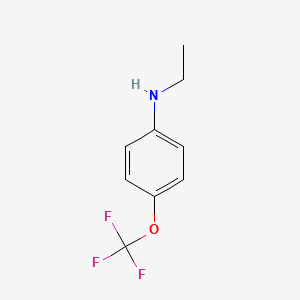

4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nitro-substituted amino acids, including "Valine, 3-nitro-", involves specific strategies to introduce the nitro group selectively into the amino acid framework. Although direct synthesis details specific to "Valine, 3-nitro-" are not provided in the available literature, similar syntheses often involve nitration reactions under controlled conditions to avoid over-nitration and to achieve high selectivity and yields. For example, the synthesis of 3-carboxypropionyl-alanyl-alanyl-valine-4-nitroanilide is described, indicating the complexity and specificity of synthesizing nitro derivatives of valine for biochemical applications (Wenzel et al., 1980).

Molecular Structure Analysis

The molecular structure of "Valine, 3-nitro-" is characterized by the presence of the nitro group, which influences the electronic distribution and spatial configuration of the molecule. Studies on similar compounds have shown that the introduction of a nitro group can affect the molecular conformation, hydrogen bonding capabilities, and overall molecular stability. For instance, the molecular and electronic structures of nitrosyl-heme complexes provide insights into how nitro and related functional groups interact with biological molecules and affect their properties (Pant & Crane, 2006).

Chemical Reactions and Properties

The presence of a nitro group in "Valine, 3-nitro-" imparts unique chemical reactivity, enabling it to undergo specific chemical reactions not feasible with unmodified valine. Nitro groups can participate in reduction reactions, serve as electrophiles in nucleophilic substitutions, and influence the acid-base behavior of the amino acid. The gas-phase reactions of amino acids with the nitrosonium ion illustrate the complex reactivity of nitro-substituted amino acids under certain conditions (Freitas et al., 1996).

Physical Properties Analysis

The introduction of a nitro group to valine significantly alters its physical properties, including solubility, melting point, and optical activity. These changes are attributed to the nitro group's electron-withdrawing nature and its impact on the hydrogen bonding network of the molecule. The study on the thermodynamics of metal complexes with amino acids, including valine, provides insight into how modifications like nitration can affect the physical interactions and stability of these compounds (Enea et al., 1981).

科学的研究の応用

-

Scientific Field : The compound “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” is used in various scientific fields. It’s particularly relevant in the field of organic chemistry for the synthesis of other complex molecules .

-

Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific research context. For instance, in the synthesis of trifluoromethoxylation reagents, this compound might be used as a starting material . In the development of polymers for electrochromic devices, it might be incorporated into the polymer structure to modify its properties .

-

Results or Outcomes : The outcomes also depend on the specific research context. In the case of trifluoromethoxylation reagents, the use of “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” can facilitate the synthesis of these reagents . In the case of polymers for electrochromic devices, the incorporation of this compound into the polymer structure can enhance the device’s performance .

-

Development of Polymers for Electrochromic Devices : “4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE” is used in the development of polymers for electrochromic devices . It’s incorporated into the polymer structure to modify its properties, enhancing the device’s performance .

-

Production of Anthranilic Acid Derivatives : This compound is used in the synthesis of anthranilic acid derivatives . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium, followed by carboxylation .

-

Pharmaceutical Research : The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .

Safety And Hazards

将来の方向性

Trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . This suggests that the study and application of compounds like 4-(TRIFLUOROMETHOXY)ETHYLAMINOBENZENE may continue to grow in the future.

特性

IUPAC Name |

N-ethyl-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAUEGCHWIJHRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938643 |

Source

|

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-(trifluoromethoxy)aniline | |

CAS RN |

175278-20-3 |

Source

|

| Record name | N-Ethyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。